
N-Benzyl-5-methyl-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-methyl-2,4-dinitroaniline is an organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-methyl-2,4-dinitroaniline typically involves the nitration of aniline derivatives followed by benzylation. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia to form 2,4-dinitroaniline, which is then benzylated using benzyl chloride under basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-5-methyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-5-methyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug development.
Industry: Utilized in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-methyl-2,4-dinitroaniline involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or receptors, affecting cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitroaniline: A precursor in the synthesis of N-Benzyl-5-methyl-2,4-dinitroaniline.
N-Methyl-2,4-dinitroaniline: Similar structure but with a methyl group instead of a benzyl group.
N-Benzyl-2,4-dinitroaniline: Lacks the methyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
67419-82-3 |
|---|---|
Fórmula molecular |
C14H13N3O4 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
N-benzyl-5-methyl-2,4-dinitroaniline |
InChI |
InChI=1S/C14H13N3O4/c1-10-7-12(15-9-11-5-3-2-4-6-11)14(17(20)21)8-13(10)16(18)19/h2-8,15H,9H2,1H3 |
Clave InChI |
MZSTVLNWCMBQOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)

![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

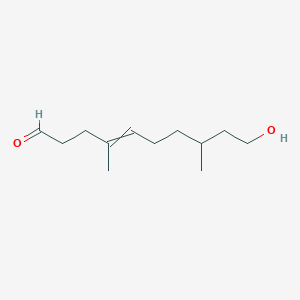
![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
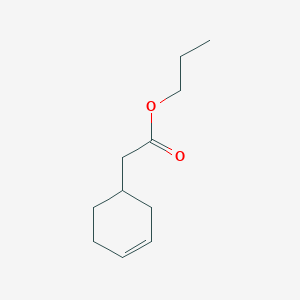
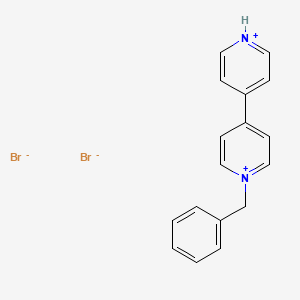

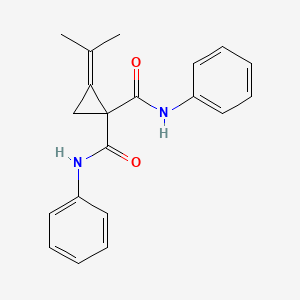
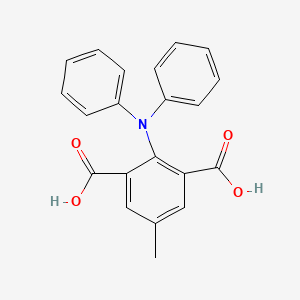


![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
